Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C12H11F3N2O2 and a molecular weight of 272.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3N2O2/c1-3-19-11(18)8-9(12(13,14)15)16-10-7(2)5-4-6-17(8)10/h4-6H,3H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 272.22 and a molecular formula of C12H11F3N2O2 . It should be stored at room temperature .Scientific Research Applications
Synthesis of Derivatives
One notable application is in the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, showcasing the compound's versatility in creating novel molecular structures with potential for further chemical exploration. These spiro compounds exhibit interesting NMR spectroscopy behavior in deuteriochloroform, indicating their potential for studying conformational changes and molecular interactions (Abe et al., 2010).
Building Blocks for Fused Triazines
Furthermore, the compound serves as a synthon for constructing fused triazines, a class of planar, angular tri-heterocycles known for their potential biological activity. This highlights its role in expanding the toolkit available for medicinal chemistry and drug design (Zamora et al., 2004).
Catalyst in Organic Reactions
Another interesting application involves its use in a one-pot synthesis process for imidazo[1,5-a]pyridines. This demonstrates the compound's efficacy as a reagent in facilitating efficient and versatile synthesis routes, allowing for the introduction of various substituents and expanding the diversity of accessible chemical space (Crawforth & Paoletti, 2009).
Structural Analysis
In crystallography, research on 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile has provided insights into molecular structures and interactions, illustrating the compound's utility in structural chemistry and material science (Fun et al., 2011).
Regioselective Functionalization
Research into regioselective C–H trifluoromethylation of imidazo[1,2-a]pyridines underlines the strategic significance of this compound in organic synthesis, enabling the creation of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives through direct functionalization. This opens avenues for designing molecules with specific properties for various applications (Zhou et al., 2019).
Mechanism of Action
Target of Action
Mode of Action
It’s known that imidazo[1,2-a]pyridine compounds have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Properties
IUPAC Name |
ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-11(18)8-9(12(13,14)15)16-10-7(2)5-4-6-17(8)10/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSHPAJCZHZAMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154339 |
Source
|
Record name | Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874830-63-4 |
Source
|
Record name | Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874830-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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